DLin-KC2-DMA
描述
DLin-KC2-DMA is an ionizable cationic lipid that has been used in combination with other lipids in the formation of lipid nanoparticles . It has been used for siRNA delivery and has demonstrated in vivo activity at siRNA doses as low as 0.01 mg/kg in rodents and 0.1 mg/kg in nonhuman primates .
Synthesis Analysis
DLin-KC2-DMA was formulated and characterized in SNALP . The evolution of structure and function of lipids as well as their LNP formulation from the early-stage simple formulations to multi-components LNP and multifunctional ionizable lipids have been discussed .Molecular Structure Analysis
The molecular formula of DLin-KC2-DMA is C43H79NO2 . The exact mass is 641.61 and the molecular weight is 642.110 . The elemental analysis shows C, 80.43; H, 12.40; N, 2.18; O, 4.98 .Chemical Reactions Analysis
DLin-KC2-DMA has been used in combination with other lipids in the formation of lipid nanoparticles . It has been used for siRNA delivery .Physical And Chemical Properties Analysis
DLin-KC2-DMA is a liquid and is soluble in DMSO and ethanol .科学研究应用
Application 1: Gene Therapy
- Scientific Field : Biomedical Science, specifically Gene Therapy .
- Summary of the Application : DLin-KC2-DMA is an ionizable cationic lipid that plays a critical role in developing new gene therapies for various biomedical applications, including COVID-19 vaccines . It is used in the formulation of lipid nanoparticles (LNPs) for the delivery of plasmid DNA (pDNA) and small interfering RNA (siRNA) .
- Methods of Application or Experimental Procedures : DLin-KC2-DMA is used as the ionizable cationic lipid component of the LNP. The LNPs are administered intramuscularly and intravenously for the delivery of pDNA and siRNA . The choice of ionizable cationic lipid and nucleic acid cargo is important for organ-selective gene expression .
- Results or Outcomes : DLin-KC2-DMA facilitated higher in vivo pDNA transfection than DLin-MC3-DMA and DODAP, possibly due to its head group pK a and lipid tail structure . LNPs formulated with DLin-KC2-DMA exhibited significantly higher in vivo protein production in the spleen than in the liver . This work provides a new design principle towards the formulation of more effective LNPs for biomedical applications of pDNA, such as gene editing, vaccines, and immunotherapies .
Application 2: Therapeutic and Vaccine Applications
- Scientific Field : Biomedical Science, specifically Therapeutic and Vaccine Applications .
- Summary of the Application : DLin-KC2-DMA is used in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid (NA)-based therapeutics and vaccines . It plays a key role in modulating potency and tolerability .
- Methods of Application or Experimental Procedures : DLin-KC2-DMA is used as the ionizable cationic lipid component of the LNP. The LNPs are administered intramuscularly and intravenously for the delivery of NA-based therapeutics and vaccines . The choice of ionizable cationic lipid and nucleic acid cargo is important for organ-selective gene expression .
- Results or Outcomes : LNPs formulated with DLin-KC2-DMA encapsulating transthyretin siRNA elicit significantly greater gene silencing and are better tolerated than those with the benchmark Onpattro lipid DLin-MC3-DMA . DLin-KC2-DMA also demonstrates superior liver delivery of mRNA when compared to other literature ionizable lipids .
Application 3: siRNA Delivery Studies
- Scientific Field : Biomedical Science, specifically siRNA Delivery Studies .
- Summary of the Application : DLin-KC2-DMA is virtually non-toxic to antigen presenting cells (APCs) and produces significant siRNA-mediated gene silencing of GAPDH .
- Methods of Application or Experimental Procedures : DLin-KC2-DMA binds to lipid nanoparticles (LNP) for the delivery of siRNA .
- Results or Outcomes : DLin-KC2-DMA can be used in siRNA delivery studies .
Application 4: Reduction of Serum Factor VII Protein Levels
- Scientific Field : Biomedical Science, specifically Reduction of Serum Factor VII Protein Levels .
- Summary of the Application : DLin-KC2-DMA has been used in combination with other lipids in the formation of lipid nanoparticles .
- Methods of Application or Experimental Procedures : Administration of Factor VII siRNA in DLin-KC2-DMA-containing LNPs .
- Results or Outcomes : DLin-KC2-DMA reduces serum Factor VII protein levels in mice .
Application 5: Delivery of Nucleic Acids
- Scientific Field : Biomedical Science, specifically Delivery of Nucleic Acids .
- Summary of the Application : DLin-KC2-DMA is used in lipid nanoparticles (LNPs) as vehicles for the delivery of nucleic acids . These LNPs can be employed for curing a large range of diseases, such as cancer, amyloidosis, Alzheimer’s disease, Ebola, and COVID-19 .
- Methods of Application or Experimental Procedures : DLin-KC2-DMA is used as the ionizable lipid component of the LNP . The LNPs are administered for the delivery of nucleic acids .
- Results or Outcomes : DLin-KC2-DMA has been used in the first siRNA-LNPs to enter the clinic . It comprises two linoleyl lipid chains, each with two cis double bonds, giving rise to a lower lamellar (Lα) to reversed hexagonal (HII) phase transition temperature relative to less unsaturated analogs .
安全和危害
未来方向
DLin-KC2-DMA has shown promise in the field of gene therapies, including mRNA vaccines against SARS-CoV-2 infections . It has been used in combination with other lipids in the formation of lipid nanoparticles for the delivery of a variety of therapeutic nucleic acids . Future research may focus on the design of more effective LNPs for biomedical applications of pDNA, such as gene editing, vaccines, and immunotherapies .
属性
IUPAC Name |
2-[2,2-bis[(9Z,12Z)-octadeca-9,12-dienyl]-1,3-dioxolan-4-yl]-N,N-dimethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H79NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-43(45-41-42(46-43)37-40-44(3)4)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,42H,5-12,17-18,23-41H2,1-4H3/b15-13-,16-14-,21-19-,22-20- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFJOIPOPUJUMI-KWXKLSQISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCC1(OCC(O1)CCN(C)C)CCCCCCCCC=CCC=CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCC1(OC(CO1)CCN(C)C)CCCCCCCC/C=C\C/C=C\CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H79NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DLin-KC2-DMA |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。